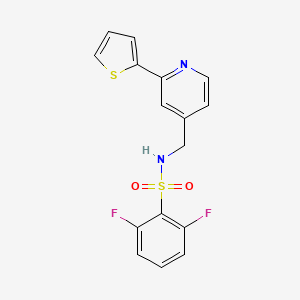![molecular formula C14H13ClF3N3 B2549542 3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline CAS No. 937604-47-2](/img/structure/B2549542.png)
3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK690693, which is a selective inhibitor of the protein kinase AKT.
Mecanismo De Acción
3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline selectively inhibits the activity of AKT by binding to its ATP-binding site. This binding prevents the phosphorylation of downstream targets of AKT, which are involved in cell survival and proliferation. The inhibition of AKT activity ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The inhibition of AKT activity by 3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline has been shown to have several biochemical and physiological effects. These include the induction of apoptosis, inhibition of cell proliferation, and reduction in tumor growth. Additionally, this compound has been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline is its selectivity for AKT, which reduces the likelihood of off-target effects. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline. One potential direction is the investigation of its effectiveness in combination with other cancer therapies, such as immunotherapy. Additionally, further studies are needed to understand the potential long-term effects of AKT inhibition on normal cells and tissues. Finally, the development of more potent and selective AKT inhibitors based on the structure of 3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline is an area of ongoing research.
In conclusion, 3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline is a promising compound with potential applications in cancer therapy. Its selectivity for AKT and favorable pharmacokinetic profile make it a suitable candidate for further research. Ongoing studies will help to elucidate its potential in combination with other cancer therapies and its long-term effects on normal cells and tissues.
Métodos De Síntesis
The synthesis of 3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline involves several steps, including the reaction of 3-amino-4-chloroaniline with trifluoroacetic acid, followed by the reaction of the resulting intermediate with 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. The final step involves the chlorination of the resulting intermediate to produce the final product.
Aplicaciones Científicas De Investigación
3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline has been extensively studied for its potential applications in cancer therapy. AKT is a protein kinase that plays a crucial role in cell survival, growth, and proliferation. Overexpression of AKT has been linked to various types of cancer, including breast, prostate, and lung cancer. Inhibition of AKT activity has been shown to induce apoptosis in cancer cells and reduce tumor growth.
Propiedades
IUPAC Name |
3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3/c15-9-5-3-6-10(19)12(9)21-11-7-2-1-4-8(11)13(20-21)14(16,17)18/h3,5-6H,1-2,4,7,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTJLYGVIHJFHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=C(C=CC=C3Cl)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2549460.png)
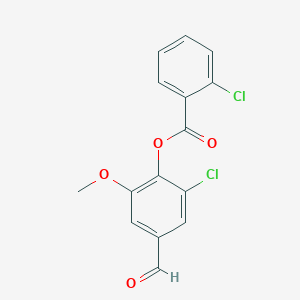
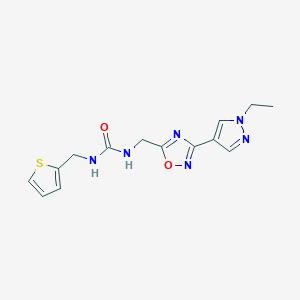
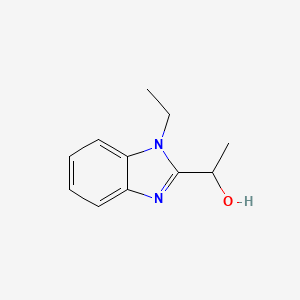
![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2549465.png)
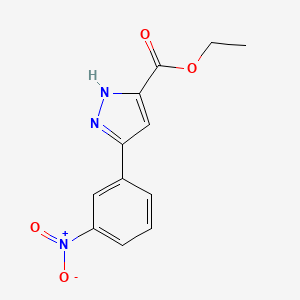
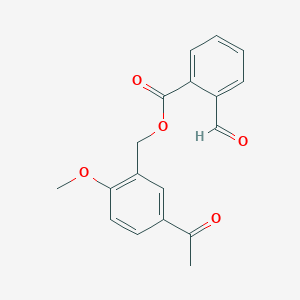
![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2549469.png)
![Ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2549470.png)
![[1-(But-3-en-1-yl)cyclopentyl]methanamine](/img/structure/B2549473.png)
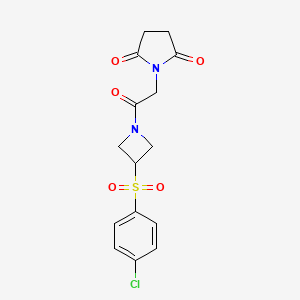
![N6-butyl-N4-(4-chlorophenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2549475.png)
![9,9-Difluoro-7-azadispiro[3.0.35.14]nonane](/img/structure/B2549478.png)
